![molecular formula C17H21NO5 B2980879 2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid CAS No. 1251009-64-9](/img/structure/B2980879.png)
2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Reactions
2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid and related compounds have been the subject of various synthetic and chemical studies. These compounds are often intermediates in the synthesis of more complex molecules. For example, they have been involved in electrophilic amination reactions with C-H-acidic compounds, demonstrating their utility in constructing nitrogen-containing spirocyclic structures, which are valuable in various chemical syntheses (Andreae et al., 1992). The synthesis of azaspiro[4.5]decane systems through oxidative cyclization of olefinic precursors has also been reported, showcasing the methods for constructing spirocyclic frameworks essential in medicinal chemistry and material science (Martin‐Lopez & Bermejo, 1998).
Crystal Structure Analysis
The study of crystal structures of cyclohexane-based γ-spirolactams has provided insights into the configurations, conformations, and supramolecular arrangements of spirocyclic compounds. These studies are crucial for understanding the physical properties and reactivity of these molecules, which can be applied in designing new materials and pharmaceuticals (Krueger et al., 2019).
Supramolecular Chemistry
Research on supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives highlights the importance of substituents on the cyclohexane ring in determining the supramolecular architecture. Such studies are fundamental in supramolecular chemistry, where the arrangement of molecules in space plays a critical role in their function, especially in the development of nanotechnology and molecular recognition systems (Graus et al., 2010).
Synthetic Methodology Development
The development of new synthetic methodologies involving spirocyclic oxetanes and benzimidazoles demonstrates the versatility of spirocyclic compounds in organic synthesis. These methodologies can lead to the creation of novel compounds with potential applications in drug discovery and material science (Gurry et al., 2015).
properties
IUPAC Name |
2-phenylmethoxycarbonyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c19-15(20)14-10-18(12-17(14)6-8-22-9-7-17)16(21)23-11-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWBEPAKAYGKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(CC2C(=O)O)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Benzyloxy)carbonyl]-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.